cis-4-Mononitrostilbene
Overview
Description
cis-4-Mononitrostilbene: is an organic compound with the molecular formula C₁₄H₁₁NO₂. It is a derivative of stilbene, characterized by the presence of a nitro group (-NO₂) attached to the fourth position of the benzene ring in the cis configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Wittig Reaction: One common method for synthesizing cis-4-Mononitrostilbene involves the Wittig reaction. This reaction typically uses a phosphonium ylide and an aldehyde to form the desired stilbene derivative.
Heck Reaction: Another method involves the Heck reaction, where 4-nitrobromobenzene is coupled with styrene in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The Wittig reaction is preferred for its high selectivity, while the Heck reaction is favored for its efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Reduction: cis-4-Mononitrostilbene can undergo reduction reactions to form the corresponding amine derivative.
Oxidation: The compound can also be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: Substitution reactions involving the nitro group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Reduction: Tin(II) chloride (SnCl₂), hydrogen gas (H₂) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Substitution: Sodium methoxide (NaOCH₃), potassium hydroxide (KOH).
Major Products:
Reduction: 4-Aminostilbene derivatives.
Oxidation: Carboxylic acids and other oxidized products.
Substitution: Various substituted stilbene derivatives.
Scientific Research Applications
cis-4-Mononitrostilbene has a wide range of applications in scientific research:
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique photophysical properties.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents, including anticancer and antimicrobial drugs.
Biological Research: It is used in studies related to enzyme inhibition and molecular interactions due to its ability to interact with biological molecules.
Chemical Synthesis: this compound is employed as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of cis-4-Mononitrostilbene involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. In biological systems, the compound can interact with enzymes and other proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
trans-4-Mononitrostilbene: The trans isomer of 4-Mononitrostilbene, which differs in the spatial arrangement of the nitro group relative to the double bond.
4-Nitrostilbene: A compound with a similar structure but without the cis or trans configuration specificity.
4-Aminostilbene: The reduced form of 4-Mononitrostilbene, where the nitro group is replaced by an amino group.
Uniqueness: cis-4-Mononitrostilbene is unique due to its specific cis configuration, which imparts distinct chemical and physical properties compared to its trans counterpart.
Properties
IUPAC Name |
1-nitro-4-[(Z)-2-phenylethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISCOWXWCHUSMH-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6624-53-9 | |
Record name | cis-4-Mononitrostilbene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006624539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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